molecular formula C4H9NO B1394169 Oxetan-3-ylmethanamine CAS No. 6246-05-5

Oxetan-3-ylmethanamine

Cat. No.: B1394169
CAS No.: 6246-05-5
M. Wt: 87.12 g/mol
InChI Key: KTHZBRAXOLUNBN-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry: : Oxetan-3-ylmethanamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: : In biological research, this compound is used to study the effects of small ring systems on biological activity. It serves as a model compound for understanding the behavior of oxetane-containing molecules in biological systems .

Medicine: : The compound is investigated for its potential use in pharmaceuticals. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of drug candidates .

Industry: : In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and polymers .

Mechanism of Action

Target of Action

Oxetan-3-ylmethanamine, also known as 3-aminomethyl oxetane , is a heterocyclic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that oxetanes can be accessed from corresponding carbonyl compounds through initial formation of an epoxide followed by ring opening . This suggests that this compound may interact with its targets through a similar mechanism, leading to changes in the target molecules.

Biochemical Pathways

Oxetanes are known to be involved in various chemical reactions, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It is known that the compound is a liquid at room temperature with a density of 1014 g/mL at 25°C . It has a boiling point of 131°C and a flash point of 63°C , suggesting that it may have good bioavailability

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, it is known to be sensitive to air and heat , suggesting that these factors could affect its action, efficacy, and stability. It is recommended to store the compound in an inert atmosphere at -20°C to maintain its stability.

Biochemical Analysis

Biochemical Properties

Oxetan-3-ylmethanamine plays a significant role in biochemical reactions, particularly in organic synthesis. It can undergo condensation reactions with organic acids, forming amides and other derivatives. In biochemical contexts, this compound interacts with various enzymes and proteins. For instance, it can act as a substrate for aminotransferases, which catalyze the transfer of amino groups from amino acids to keto acids. This interaction is crucial for the synthesis of various biomolecules .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving amino group transfer. This compound can modulate gene expression by acting as a precursor for the synthesis of amines, which are essential for the regulation of gene expression. Additionally, this compound impacts cellular metabolism by participating in the synthesis of amino acids and other nitrogen-containing compounds .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific enzymes, such as aminotransferases, and act as a substrate or inhibitor. This binding can lead to the activation or inhibition of these enzymes, thereby influencing various biochemical pathways. Furthermore, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature but can degrade under high temperatures or in the presence of strong acids or bases. Long-term exposure to this compound has been shown to affect cellular function, particularly in in vitro studies. These effects include changes in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance certain biochemical pathways, such as amino acid synthesis. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. These adverse effects are particularly evident in studies involving prolonged exposure to high concentrations of the compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by aminotransferases to form various amino acids and other nitrogen-containing compounds. Additionally, this compound can participate in the urea cycle, where it contributes to the detoxification of ammonia in the liver. The compound’s involvement in these pathways highlights its importance in maintaining nitrogen balance and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters, such as amino acid transporters, and distributed to different cellular compartments. The compound’s distribution is influenced by its interactions with binding proteins, which can affect its localization and accumulation within cells .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its localization, as it can interact with different enzymes and proteins in these compartments. For instance, in the mitochondria, this compound can participate in the synthesis of amino acids and other nitrogen-containing compounds, thereby contributing to cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amination of Oxetane-3-methanol: One common method involves the amination of oxetane-3-methanol using ammonia in the presence of a catalyst.

    Condensation Reaction: Another method involves the condensation of oxetane-3-one with an amine.

Industrial Production Methods:

Industrial production methods for oxetan-3-ylmethanamine often involve scalable versions of the synthetic routes mentioned above. These methods are optimized for high yield and purity, and they are designed to be cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

Properties

IUPAC Name

oxetan-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c5-1-4-2-6-3-4/h4H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHZBRAXOLUNBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676710
Record name 1-(Oxetan-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6246-05-5
Record name 1-(Oxetan-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (oxetan-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Oxetan-3-ylmethanamine in synthesizing BACE1 inhibitors?

A: this compound serves as a crucial building block in the synthesis of deuterium-labeled BI 1181181, a potent BACE1 inhibitor. [] Specifically, the deuterated form of this compound, [2 H6 ]-7, is reacted with a key chiral intermediate to introduce the desired deuterium labeling into the final compound. This labeling is essential for various research purposes, including drug metabolism and pharmacokinetic studies.

Q2: Are there any known Structure-Activity Relationship (SAR) studies exploring modifications to the this compound moiety in BACE1 inhibitors?

A: The provided research paper focuses primarily on the synthesis of labeled compounds and doesn't delve into specific SAR studies concerning modifications to the this compound moiety within the BACE1 inhibitor structure. [] Further research would be needed to understand the impact of such modifications on the inhibitor's potency, selectivity, and other pharmacological properties.

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